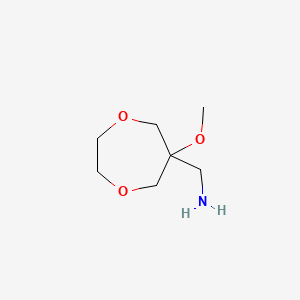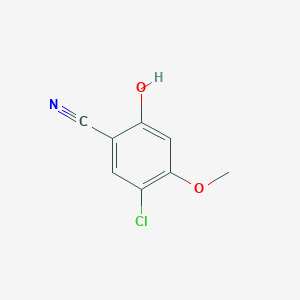
(5-Methyl-6-(methylamino)pyridin-3-yl)(phenyl)methanol
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(5-Methyl-6-(methylamino)pyridin-3-yl)(phenyl)methanol is an organic compound that belongs to the class of pyridine derivatives This compound is characterized by the presence of a pyridine ring substituted with a methyl group, a methylamino group, and a phenylmethanol group
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of (5-Methyl-6-(methylamino)pyridin-3-yl)(phenyl)methanol typically involves multi-step organic reactions. One common method includes the reaction of 5-methyl-6-chloropyridin-3-amine with phenylmethanol under specific conditions to yield the desired product. The reaction conditions often involve the use of solvents such as ethanol or methanol and may require catalysts to facilitate the reaction .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques such as chromatography and crystallization .
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, typically in the presence of oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, hydrogen peroxide.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Halogenating agents, nucleophiles.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyridine N-oxides, while reduction may produce alcohol derivatives .
科学研究应用
Chemistry: In chemistry, (5-Methyl-6-(methylamino)pyridin-3-yl)(phenyl)methanol is used as a building block for the synthesis of more complex molecules. It serves as a precursor in the preparation of various heterocyclic compounds .
Biology: In biological research, this compound is studied for its potential biological activities, including antimicrobial and anticancer properties. It is used in the development of new pharmaceuticals and bioactive molecules .
Medicine: In medicine, the compound is explored for its therapeutic potential. It is investigated for its role in drug development, particularly in targeting specific enzymes and receptors involved in disease pathways .
Industry: In the industrial sector, this compound is used in the production of specialty chemicals and intermediates for various applications, including agrochemicals and materials science .
作用机制
The mechanism of action of (5-Methyl-6-(methylamino)pyridin-3-yl)(phenyl)methanol involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity and influencing biological pathways. For example, it may inhibit certain kinases or activate specific receptors, leading to downstream effects such as cell signaling modulation and gene expression changes .
相似化合物的比较
(6-Methylpyridin-3-yl)methanol: A related compound with similar structural features but lacking the methylamino group.
(4-(6-Methyl-1,2,4,5-tetrazin-3-yl)phenyl)methanamine hydrochloride: Another compound with a pyridine ring and phenylmethanol group but with different substituents.
Uniqueness: (5-Methyl-6-(methylamino)pyridin-3-yl)(phenyl)methanol is unique due to the presence of both the methylamino and phenylmethanol groups on the pyridine ring. This unique combination of functional groups imparts distinct chemical and biological properties, making it valuable for various applications in research and industry .
属性
分子式 |
C14H16N2O |
|---|---|
分子量 |
228.29 g/mol |
IUPAC 名称 |
[5-methyl-6-(methylamino)pyridin-3-yl]-phenylmethanol |
InChI |
InChI=1S/C14H16N2O/c1-10-8-12(9-16-14(10)15-2)13(17)11-6-4-3-5-7-11/h3-9,13,17H,1-2H3,(H,15,16) |
InChI 键 |
VBWZCBXFDQTDRU-UHFFFAOYSA-N |
规范 SMILES |
CC1=CC(=CN=C1NC)C(C2=CC=CC=C2)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![tert-butyl (1S,2R,5R)-2-(bromomethyl)-3-azabicyclo[3.1.0]hexane-3-carboxylate](/img/structure/B13011461.png)
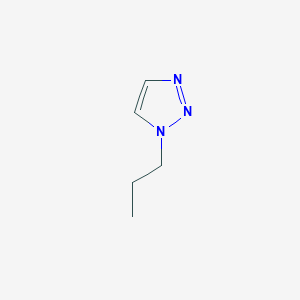
![Ethyl 4-chlorobenzo[d]thiazole-2-carboxylate](/img/structure/B13011467.png)
![6,6-Difluoro-2-azaspiro[3.4]octane](/img/structure/B13011474.png)
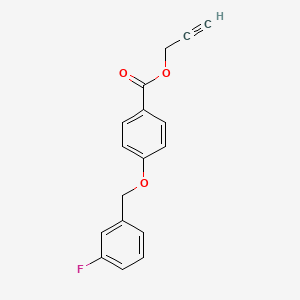
![3-(tert-Butyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidine-5,7(4H,6H)-dione](/img/structure/B13011485.png)
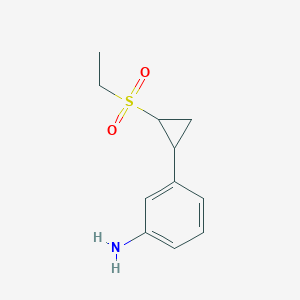


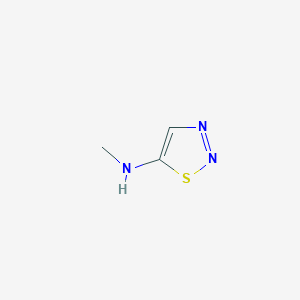
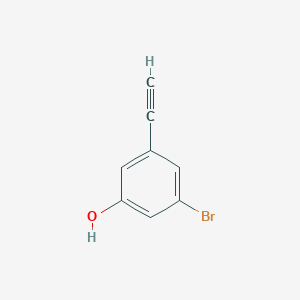
![Bicyclo[2.1.0]pentane-1,4-dicarboxylic acid](/img/structure/B13011535.png)
